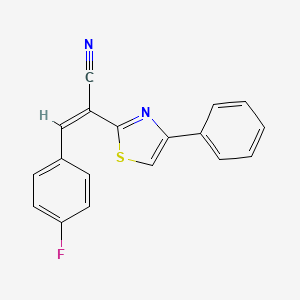![molecular formula C12H15N3OS2 B5323097 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK), which is a crucial enzyme in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. In
作用机制
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide selectively inhibits BTK, which is a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in malignant B-cells. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis (programmed cell death) in malignant B-cells. This compound also inhibits the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK without affecting other kinases in the same family. This selectivity reduces the potential for off-target effects and toxicity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent antitumor activity in B-cell malignancies, as well as anti-inflammatory activity in autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. This compound also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to formulate for in vivo studies. Additionally, the efficacy of this compound in clinical trials remains to be fully evaluated, and its potential side effects and toxicity in humans are not yet fully understood.
未来方向
There are several potential future directions for the development of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide. One direction is to evaluate its efficacy in combination with other therapeutic agents, such as chemotherapy, immunotherapy, or other targeted therapies. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis or inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound in humans, as well as to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-bromo thiophene with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate compound. This intermediate is then treated with 2-chloro-N-(1,1-dimethylpropyl)acetamide in the presence of a catalyst to yield this compound. The final product is then purified using column chromatography to obtain a white solid with a purity of over 99%.
科学研究应用
N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-4-12(2,3)10-14-15-11(18-10)13-9(16)8-6-5-7-17-8/h5-7H,4H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNIFCVBYRGNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)


![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![7-acetyl-6-(1,3-benzodioxol-5-yl)-10-chloro-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323078.png)
![2-[2-(4-ethylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5323083.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)